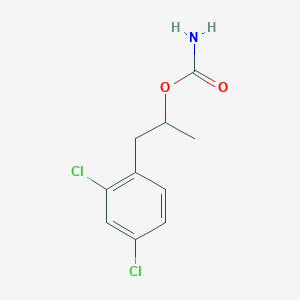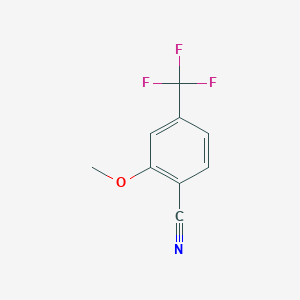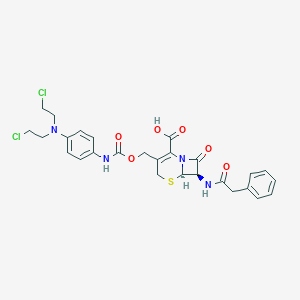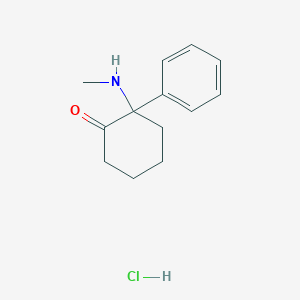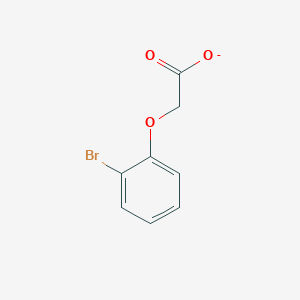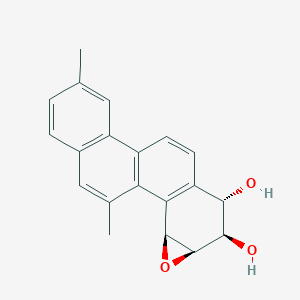
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene, also known as T-0070907, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective estrogen receptor modulators (SERMs) and has shown promising results in various scientific research studies.
Mechanism Of Action
The mechanism of action of 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene is not fully understood, but it is believed to act as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors and inhibits the transcriptional activity of estrogen-responsive genes. This results in the inhibition of cell growth and proliferation in estrogen-dependent cancer cells.
Biochemical And Physiological Effects
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been found to exhibit anti-estrogenic effects and has been shown to inhibit the growth of breast cancer cells in vitro. It has also been found to be effective in the treatment of obesity, diabetes, and metabolic disorders. 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been shown to reduce body weight, improve glucose tolerance, and increase insulin sensitivity in animal models.
Advantages And Limitations For Lab Experiments
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory and is readily available for research purposes. 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to the use of 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene in lab experiments. It is a relatively new compound, and there is limited data available on its long-term effects. Additionally, 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene may have off-target effects that could affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene. One potential application is in the treatment of breast cancer. 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been shown to inhibit the growth of breast cancer cells in vitro, and further research is needed to determine its potential as a therapeutic agent for breast cancer. Another potential application is in the treatment of metabolic disorders such as obesity and diabetes. 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been shown to improve glucose tolerance and increase insulin sensitivity in animal models, and further research is needed to determine its potential as a therapeutic agent for metabolic disorders. Finally, 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene may have applications in the study of estrogen receptor signaling and the development of new SERMs.
Synthesis Methods
The synthesis of 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene involves a multi-step process that includes the reaction of 1,2-dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene with various reagents to produce the final product. The synthesis of 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-estrogenic effects and has been shown to inhibit the growth of breast cancer cells in vitro. 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has also been found to be effective in the treatment of obesity, diabetes, and metabolic disorders.
properties
CAS RN |
139493-54-2 |
|---|---|
Product Name |
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene |
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(3S,5R,6R,7S)-14,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12(17),13,15,18-heptaene-6,7-diol |
InChI |
InChI=1S/C20H18O3/c1-9-3-4-11-8-10(2)15-12(14(11)7-9)5-6-13-16(15)19-20(23-19)18(22)17(13)21/h3-8,17-22H,1-2H3/t17-,18+,19-,20+/m0/s1 |
InChI Key |
VDTWCECJCOQWJE-ZGXWSNOMSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C3=C2C=CC4=C3[C@H]5[C@H](O5)[C@@H]([C@H]4O)O)C |
SMILES |
CC1=CC2=C(C=C1)C=C(C3=C2C=CC4=C3C5C(O5)C(C4O)O)C |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C3=C2C=CC4=C3C5C(O5)C(C4O)O)C |
synonyms |
1,2-dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene 5,9-diMeC-1,2-diol-3,4-epoxide 5,9-diMeCDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



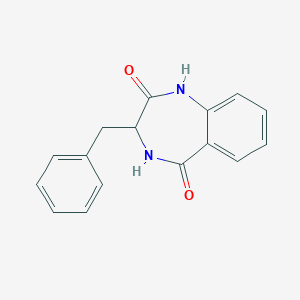
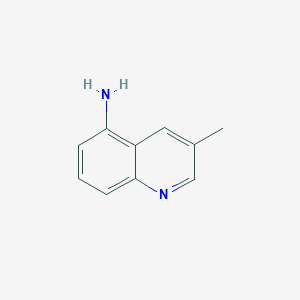
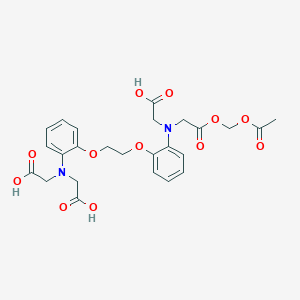
![2-[4-(2-bromoacetyl)phenoxy]acetic Acid](/img/structure/B161365.png)
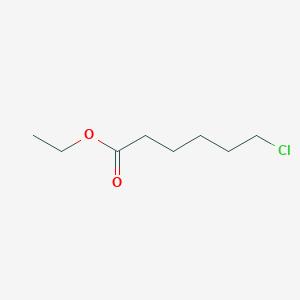
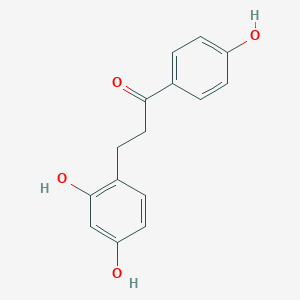

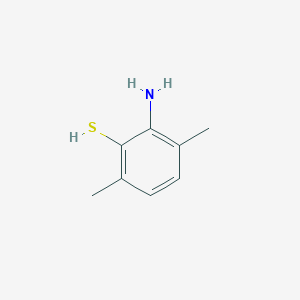
![4-[3-(2,4-Dimethoxyphenyl)propyl]phenol](/img/structure/B161375.png)
